molecular formula C11H17ClN2O2 B15304517 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride

Cat. No.: B15304517
M. Wt: 244.72 g/mol
InChI Key: ZJNZBDXQAZWHPF-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole with a carboxylating agent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of the indazole derivatives, known for its broad range of biological activities.

    2H-Indazole:

    4,5,6,7-Tetrahydroindazole: Another derivative with comparable properties and uses.

Uniqueness

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties. These modifications can enhance its stability, solubility, and bioavailability, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h6-7,9H,3-5H2,1-2H3,(H,14,15);1H

InChI Key

ZJNZBDXQAZWHPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2CCCC(C2=N1)C(=O)O.Cl

Origin of Product

United States

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